

Preclinical Profile of GSK3368715: A Technical Overview for Oncological Research

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Compound of Interest

Compound Name: GSK3368715

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Introduction

GSK3368715, also known as EPZ019997, is an orally available, reversible small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes including gene expression, signal transduction, RNA metabolism, and the DNA damage response.[1][3] Dysregulation and overexpression of PRMT1, the predominant Type I PRMT, have been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[1][3][4] This technical guide provides a comprehensive summary of the preclinical data on **GSK3368715**, focusing on its mechanism of action, quantitative inhibitory activity, in vivo efficacy, and the key signaling pathways it modulates.

Mechanism of Action

GSK3368715 is an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1] This means it binds to the enzyme-substrate complex, inhibiting the monomethylation and asymmetric dimethylation of arginine residues on substrate proteins.[1][4] Type I PRMTs are responsible for the formation of asymmetric dimethylarginine (ADMA).[5] By inhibiting this process, **GSK3368715** can modulate the function of key proteins involved in cancer cell proliferation, migration, and invasion.[4] The inhibition of PRMT1 by **GSK3368715** leads to a

global shift in arginine methylation states, decreasing ADMA while increasing monomethyl-arginine (MMA) and symmetric dimethyl arginine (SDMA).[5]

Quantitative Inhibitory Activity

GSK3368715 has demonstrated potent and selective inhibition of several Type I PRMTs. The half-maximal inhibitory concentration (IC50) values against a panel of PRMTs are summarized below.

Target	IC50 (nM)
PRMT1	3.1
PRMT3	48
PRMT4	1148
PRMT6	5.7
PRMT8	1.7

Data sourced from Fedoriw et al., 2019.[5]

In Vivo Preclinical Efficacy

GSK3368715 has shown significant anti-tumor activity in various preclinical cancer models as both a monotherapy and in combination with other agents.

Monotherapy Studies

In vivo studies have demonstrated that oral administration of **GSK3368715** can lead to tumor growth inhibition and even regression in xenograft models of both solid and hematological malignancies.

Cancer Model	Xenograft Type	Treatment and Dosage	Key Findings
Diffuse Large B-Cell Lymphoma (DLBCL)	Toledo Cell Line	75 mg/kg, oral, once daily	Tumor regression.[5] [6]
Pancreatic Cancer	BxPC-3 Cell Line	150 mg/kg, oral, once daily	78% tumor growth inhibition.[5][6]
Pancreatic Cancer	BxPC-3 Cell Line	300 mg/kg, oral, once daily	97% tumor growth inhibition.[5]
Pancreatic Adenocarcinoma	Patient-Derived Xenograft (PDX)	300 mg/kg, oral, once daily	>90% tumor growth inhibition in a subset of animals.[5]
Clear Cell Renal Carcinoma	Cell Line Xenograft	150 mg/kg, oral, once daily	98% tumor growth inhibition.[5]
Triple-Negative Breast Cancer	Cell Line Xenograft	150 mg/kg, oral, once daily	85% tumor growth inhibition.[5]

Combination Therapy: Synergy with PRMT5 Inhibition

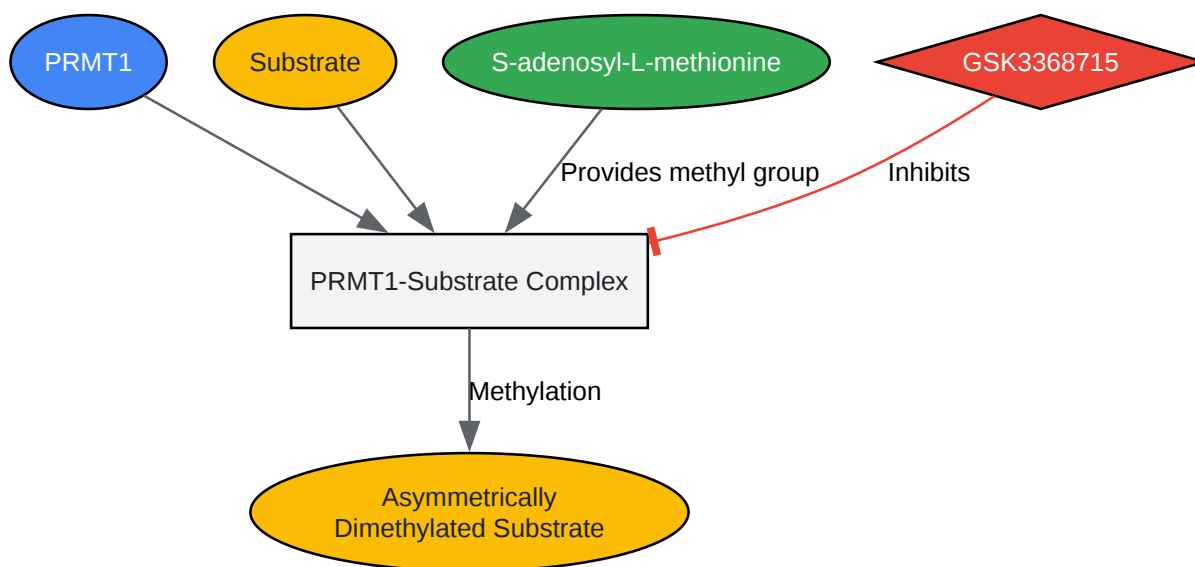
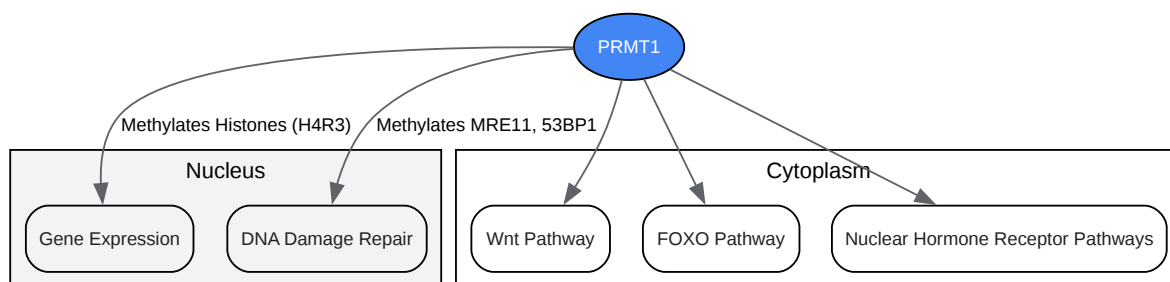
A key finding from preclinical studies is the synergistic anti-tumor effect observed when **GSK3368715** is combined with inhibitors of PRMT5, the primary enzyme responsible for symmetric dimethylation.[2][7] This synergy is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][7] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5, which sensitizes cancer cells to Type I PRMT inhibition by **GSK3368715**. [2][7]

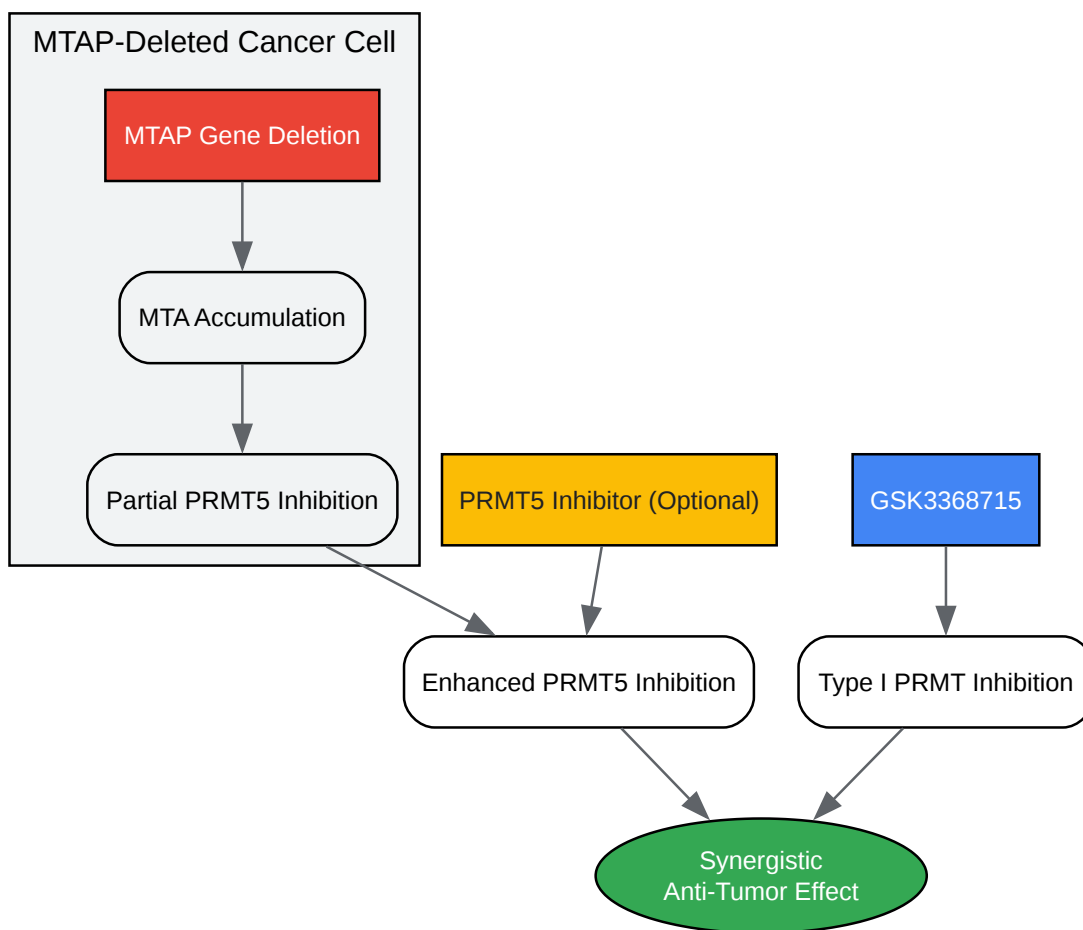
Key Signaling Pathways Modulated by GSK3368715

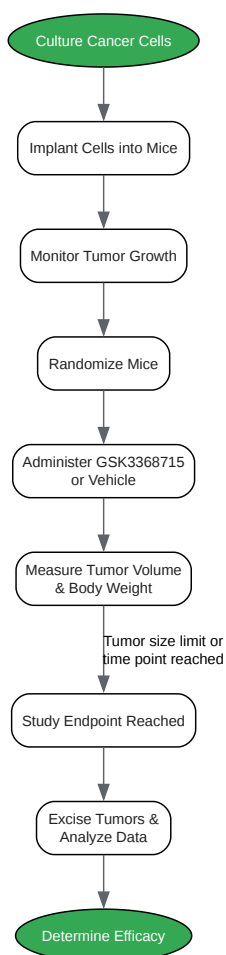
Inhibition of Type I PRMTs by **GSK3368715** impacts several critical signaling pathways that are often dysregulated in cancer.

PRMT1 and Cellular Signaling

PRMT1, the primary target of **GSK3368715**, plays a significant role in regulating multiple signaling pathways that control cell survival and proliferation.[3]







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